N-Deacetylcolchicine
Overview
Description
N-Deacetylcolchicine is a derivative of colchicine, an alkaloid extracted from plants such as Colchicum autumnale and Gloriosa superba. Colchicine has been historically used for treating gout and other inflammatory conditions. This compound retains the core structure of colchicine but lacks the acetyl group, which modifies its biological activity and toxicity profile .
Mechanism of Action
Target of Action
N-Deacetylcolchicine primarily targets the dimeric protein α,β-tubulin . Tubulin plays a crucial role in the formation of the cytoskeleton and in the process of cell division, where it polymerizes to form microtubules .
Mode of Action
This compound interacts with its target by inhibiting tubulin polymerization . It achieves this by binding to the tubulin and preventing its polymerization into microtubules . Additionally, it stimulates the intrinsic GTPase activity of tubulin .
Biochemical Pathways
The biochemical origins of colchicine biosynthesis, from which this compound is derived, have been investigated for over 50 years . The underlying enzymatic machinery has only recently become clear, with the discovery of multiple pathway enzymes from Gloriosa superba that allows for the reconstitution of a complete metabolic route to colchicine .
Result of Action
These assemblies are morphologically different from tubulin clusters induced by structurally related anticancer agent tubuloclustin . All compounds induced apoptosis of A549 cells .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of certain metal ions or small molecules . These factors can affect the type of atypical tubulin assemblies that are formed .
Biochemical Analysis
Biochemical Properties
N-Deacetylcolchicine plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton . The nature of this interaction is inhibitory, leading to the disruption of normal cell functions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cell’s cytoskeleton, thereby affecting cell division and intracellular transport . It also impacts cell signaling pathways and gene expression by altering the structure of microtubules .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically tubulin . It inhibits the polymerization of tubulin, preventing the formation of microtubules . This disruption can lead to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
It is known that this compound, like colchicine, has a significant impact on cellular function, disrupting microtubule formation and affecting various cellular processes .
Dosage Effects in Animal Models
It is known that colchicine and its derivatives can have toxic effects at high doses .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is generated through a series of transformations starting from colchicine . The process involves the hydrolysis of N-formyldemecolcine to generate demecolcine, which undergoes oxidative demethylation to form this compound .
Transport and Distribution
Given its interaction with tubulin, it is likely to be distributed wherever tubulin is present within the cell .
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of colchicine, given their structural similarities. Colchicine is known to bind to tubulin, a protein that is ubiquitous in the cell and forms part of the cytoskeleton . Therefore, this compound is likely to be found wherever tubulin is present within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Deacetylcolchicine can be synthesized from colchicine through a series of chemical reactions. One common method involves the hydrolysis of colchicine to remove the acetyl group, resulting in the formation of this compound . The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity colchicine as the starting material, followed by controlled hydrolysis under optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Deacetylcolchicine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-formyldemecolcine, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
N-Deacetylcolchicine has a wide range of scientific research applications:
Comparison with Similar Compounds
Colchicine: The parent compound from which N-Deacetylcolchicine is derived.
N-Formyldemecolcine: Another derivative with modifications to the functional groups.
Tubuloclustin: A highly cytotoxic anti-tubulin compound related to this compound.
Uniqueness: this compound is unique due to its specific structural modifications, which alter its biological activity and toxicity compared to colchicine. Its ability to disrupt microtubule formation while potentially having a different safety profile makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMXDMZJUJZBX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150161 | |
Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3476-50-4 | |
Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3476-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylcolchicinic acid methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEACETYLCOLCHICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IAP3WIO1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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